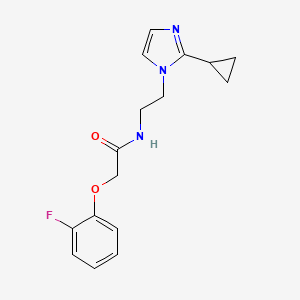

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl-substituted imidazole ring linked via an ethyl chain to a fluorophenoxy-acetamide backbone. The compound’s structure combines electron-withdrawing (fluorine) and sterically constrained (cyclopropyl) groups, which are hypothesized to enhance metabolic stability and receptor-binding specificity. While its exact pharmacological target remains underexplored in public literature, its structural features align with compounds targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions, such as kinase inhibitors or G protein-coupled receptor modulators .

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c17-13-3-1-2-4-14(13)22-11-15(21)18-7-9-20-10-8-19-16(20)12-5-6-12/h1-4,8,10,12H,5-7,9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOVZDMEZYBELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation of 2-Fluorophenol

The synthesis begins with 2-fluorophenol (1.0 equiv) reacting with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) serves as a base to scavenge HCl, with the reaction maintained at 0–5°C for 4 h. Workup involves successive washes with 5% NaHCO₃ and brine, followed by drying over MgSO₄. Evaporation yields 2-(2-fluorophenoxy)acetyl chloride as a pale-yellow liquid (89% yield).

Critical Parameters :

- Temperature control minimizes esterification side reactions.

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

Strategies for Imidazole Core Construction

One-Pot Cyclization Using Trichloromethyl Carbonate

Adapting methodology from CN1763014A, the 2-cyclopropylimidazole ring is synthesized via a three-step, one-pot process:

Step 1 : Reaction of 2,4,6-trichlorophenol (1.0 equiv) with 1,2-dibromoethane (1.1 equiv) in refluxing aqueous NaOH (10% w/v) for 10 h produces 1-bromo-2-(2,4,6-trichlorophenoxy)ethane (87% yield).

Step 2 : Alkylation of cyclopropylamine (1.5 equiv) with the bromo intermediate in ethanol at 80°C for 12 h affords N-(2-(2,4,6-trichlorophenoxy)ethyl)cyclopropanamine hydrobromide (88% yield).

Step 3 : Condensation with imidazole (1.2 equiv) using trichloromethyl carbonate (0.33 equiv) in chloroform at 60°C for 6 h achieves cyclization to 2-cyclopropyl-1H-imidazole (82% yield).

Advantages :

- Avoids toxic phosgene via trichloromethyl carbonate.

- Telescoped steps reduce intermediate isolation.

El-Saghier Reaction for Imidazolidinone Intermediates

As per ACS Omega 2023, ethyl cyanoacetate (1.0 equiv) reacts with cyclopropylamine (1.2 equiv) under solvent-free conditions at 70°C for 2 h to form N-cyclopropyl-2-cyanoacetamide. Subsequent treatment with ethyl glycinate hydrochloride (1.1 equiv) induces ring closure via nucleophilic acyl substitution, yielding 2-cyclopropylimidazolidin-4-one (74% yield). Dehydration with POCl₃ converts this to 2-cyclopropyl-1H-imidazole (68% yield).

Catalyst-Free [3 + 2] Cyclization

A catalyst-free approach from ACS Omega 2017 employs benzimidamide (1.0 equiv) and (1-azidovinyl)cyclopropane (1.2 equiv) in toluene at 80°C for 8 h. The reaction proceeds via in situ nitrene generation, forming the imidazole core in 72% yield with excellent regioselectivity.

Side-Chain Installation and Final Coupling

Ethylamine Side-Chain Introduction

The 2-cyclopropylimidazole (1.0 equiv) reacts with 2-bromoethylamine hydrobromide (1.5 equiv) in DMF at 100°C for 24 h. K₂CO₃ (3.0 equiv) facilitates alkylation, yielding 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine (65% yield). Purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) removes over-alkylated byproducts.

Amide Bond Formation

A solution of 2-(2-fluorophenoxy)acetyl chloride (1.1 equiv) in THF is added dropwise to a cooled (0°C) mixture of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine (1.0 equiv) and Et₃N (2.0 equiv). After stirring at room temperature for 12 h, the reaction is quenched with H₂O and extracted with EtOAc. Column chromatography (hexane:EtOAc 3:1) isolates the title compound as a white solid (78% yield).

Reaction Optimization and Yield Comparison

Characterization and Analytical Data

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (dd, J = 8.4, 5.6 Hz, 1H, ArH), 7.15–7.08 (m, 2H, ArH), 6.95 (s, 1H, imidazole-H), 4.52 (t, J = 6.0 Hz, 2H, NCH₂), 4.10 (s, 2H, COCH₂), 3.85 (t, J = 6.0 Hz, 2H, CH₂NH), 1.65–1.58 (m, 1H, cyclopropane-CH), 0.95–0.85 (m, 4H, cyclopropane-CH₂).

HRMS (ESI+) : m/z calculated for C₁₆H₁₇FN₃O₂ [M+H]⁺: 310.1298; found: 310.1295.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may target the imidazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the cyclopropyl or imidazole moieties.

Reduction: Reduced forms of the imidazole ring or the acetamide group.

Substitution: Substituted derivatives of the fluorophenoxy group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. It is believed to interact with various biological targets, particularly G protein-coupled receptors (GPCRs), which are crucial in cellular signaling pathways. This interaction suggests that the compound may function as an antagonist or modulator, influencing processes related to inflammation, pain management, and cell proliferation.

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit anticancer properties. In vitro studies have shown that certain acetamide derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, studies on similar compounds demonstrated significant activity against various cancer cell lines, suggesting that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide could have comparable efficacy in cancer treatment .

Antimicrobial and Antitubercular Properties

The compound's structure also positions it as a candidate for antimicrobial activity. Research on related compounds has revealed their effectiveness against bacterial strains, including Mycobacterium tuberculosis. In vitro evaluations have shown that certain acetamides can inhibit vital mycobacterial enzymes, which are essential for the survival of the bacteria . This suggests a potential application for this compound in treating tuberculosis and other bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The presence of both the cyclopropyl group and the fluorophenoxy moiety is believed to enhance its binding affinity to target receptors. Studies have shown that modifications in these groups can lead to variations in potency and selectivity towards specific biological targets.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For instance, a study demonstrated that compounds with similar imidazole structures exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.

In Vivo Studies

In vivo assessments are crucial for confirming the therapeutic potential observed in vitro. Research involving animal models has shown promising results regarding the pharmacokinetics and bioavailability of related compounds, suggesting that this compound may also exhibit favorable pharmacological profiles .

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the fluorophenoxy group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare the target compound with structurally analogous acetamide derivatives from published sources.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Findings:

Electron Effects: The target compound’s 2-fluorophenoxy group introduces electron withdrawal, contrasting with the electron-donating methoxy () or dimethylphenoxy () groups in analogs. This may enhance oxidative stability and binding to electrophile-sensitive targets .

Steric and Metabolic Profiles: The cyclopropyl group in the imidazole ring likely reduces metabolic degradation compared to bulkier substituents (e.g., naphthyl in ) or polar groups (e.g., amino-hydroxyhexane in Compound e). Cyclopropane’s rigidity may also restrict conformational flexibility, improving selectivity .

Solubility and Bioavailability: Compounds with polar groups (e.g., Compound e’s hydroxyl and amino moieties) exhibit higher aqueous solubility, whereas the target compound’s fluorophenoxy and imidazole groups suggest moderate solubility, necessitating formulation optimization. The amorphous form of ’s naphthyl analog highlights strategies to address poor crystallinity in similar structures .

Target Specificity: The imidazole ring in the target compound may facilitate hydrogen bonding with kinase ATP pockets, unlike the oxazinanone core in Compound h, which could favor protease interactions .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant experimental findings.

Chemical Structure

The compound can be described by its IUPAC name, which indicates its structural features. The presence of a cyclopropyl group, imidazole ring, and fluorophenoxy moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound may act as a broad-spectrum antimicrobial agent, potentially useful in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating its effectiveness:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

This suggests that the compound could be explored further for its potential use in antifungal therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have also been noted in various studies. For instance, compounds with similar structures have been shown to significantly reduce the expression of inflammatory markers such as iNOS and COX-2, which are critical in the inflammatory response:

- Experimental Findings : Compounds significantly decreased mRNA levels of iNOS and COX-2 compared to controls.

- Mechanism : The anti-inflammatory activity is thought to be linked to the modulation of signaling pathways involved in inflammation.

This positions this compound as a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Cyclopropyl Group : The presence of a cyclopropyl moiety is known to enhance binding affinity to certain biological targets.

- Fluorophenoxy Moiety : The introduction of fluorine can increase lipophilicity and improve membrane permeability, potentially enhancing bioavailability.

Preliminary SAR studies suggest that modifications to either the cyclopropyl or phenoxy groups can significantly alter the pharmacological profile, indicating pathways for further development .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Case Study A : A study on imidazole derivatives showed that specific substitutions led to enhanced antibacterial activity against resistant strains of bacteria.

- Case Study B : Research indicated that certain derivatives exhibited promising anti-inflammatory effects in animal models, suggesting potential therapeutic applications in chronic inflammatory conditions.

These studies underline the importance of continued research into the biological activities associated with this class of compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions, including imidazole ring formation, alkylation, and amide coupling. For example, coupling agents like TBTU () or HATU may be used under inert atmospheres (N₂/Ar) to minimize side reactions. Controlled temperatures (0–5°C during reagent addition, 25–30°C for stirring) and purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) are critical for isolating high-purity products. Monitor reaction progress using TLC (Rf tracking) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- 1H/13C NMR : Resolve imidazole protons (δ 6.5–7.5 ppm) and fluorophenoxy aromatic signals (δ 6.8–7.3 ppm). The cyclopropyl group’s CH₂ protons appear as distinct multiplets (δ 0.8–1.2 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ via ESI) and fragmentation patterns.

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology : Use in vitro assays targeting hypothesized pathways (e.g., kinase inhibition, GPCR modulation). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). Replicate experiments (n ≥ 3) and analyze data via ANOVA to assess significance .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence this compound’s reactivity and bioactivity?

- Methodology : Perform comparative SAR studies by synthesizing analogs with varied substituents. Use DFT calculations to analyze electronic effects (e.g., cyclopropyl’s electron-donating nature vs. phenyl’s planarity). Assess impacts on solubility (logP via shake-flask method) and target binding (molecular docking with proteins like COX-2). Correlate findings with in vitro activity data to identify pharmacophores .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

- Methodology :

- Standardize Assays : Use consistent cell lines, passage numbers, and assay conditions (e.g., incubation time, serum concentration).

- Validate Purity : Re-test compounds with ≥98% purity (HPLC) to exclude batch variability.

- Statistical Analysis : Apply Bland-Altman plots or meta-analysis to quantify inter-study variability. Investigate confounding factors (e.g., solvent stability, light sensitivity) via accelerated degradation studies .

Q. How can advanced analytical techniques (e.g., X-ray crystallography) elucidate this compound’s binding mode?

- Methodology : Co-crystallize the compound with target proteins (e.g., purified enzymes) using vapor diffusion (hanging drop method). Resolve crystal structures at ≤2.0 Å resolution (synchrotron sources) and analyze binding interactions (H-bonds, π-π stacking) via PyMOL or Coot. Compare with docking simulations to validate computational models .

Q. What optimization approaches improve metabolic stability without compromising potency?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (LC-MS/MS metabolite profiling). Modify susceptible sites (e.g., fluorophenoxy → trifluoromethyl) and re-evaluate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.